molecular formula C6H14OSi B11949583 (Z)-3-(Trimethylsilyl)prop-2-en-1-ol

(Z)-3-(Trimethylsilyl)prop-2-en-1-ol

Cat. No.: B11949583
M. Wt: 130.26 g/mol
InChI Key: BRTBTJVSPJZQIT-XQRVVYSFSA-N
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Description

(Z)-3-(Trimethylsilyl)prop-2-en-1-ol is an organosilicon compound with the molecular formula C7H16OSi It is characterized by the presence of a trimethylsilyl group attached to a propen-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Trimethylsilyl)prop-2-en-1-ol typically involves the hydrosilylation of propargyl alcohol with trimethylsilane in the presence of a catalyst. The reaction is carried out under mild conditions, often using platinum or rhodium catalysts to facilitate the addition of the silyl group to the alkyne moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and product purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Trimethylsilyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-3-(Trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(Trimethylsilyl)prop-2-en-1-ol involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-(Trimethylsilyl)prop-2-en-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C6H14OSi

Molecular Weight

130.26 g/mol

IUPAC Name

(Z)-3-trimethylsilylprop-2-en-1-ol

InChI

InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3/b6-4-

InChI Key

BRTBTJVSPJZQIT-XQRVVYSFSA-N

Isomeric SMILES

C[Si](C)(C)/C=C\CO

Canonical SMILES

C[Si](C)(C)C=CCO

Origin of Product

United States

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